Cas no 886986-52-3 (Benzoic acid, 2-[(1E)-2-iodoethenyl]-, methyl ester)

Benzoic acid, 2-[(1E)-2-iodoethenyl]-, methyl ester is a versatile organic compound known for its unique chemical properties. This methyl ester derivative of benzoic acid offers enhanced stability and solubility, making it suitable for various applications in the pharmaceutical and chemical industries. Its distinct structural features contribute to its effectiveness in organic synthesis reactions, providing researchers with a valuable tool for the development of novel compounds.
Benzoic acid, 2-[(1E)-2-iodoethenyl]-, methyl ester structure
886986-52-3 structure
Product Name:Benzoic acid, 2-[(1E)-2-iodoethenyl]-, methyl ester
CAS No:886986-52-3
MF:C10H9IO2
MW:288.081735372543
MDL:MFCD17676593
CID:624088
PubChem ID:11529376
Update Time:2025-06-18

Benzoic acid, 2-[(1E)-2-iodoethenyl]-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-[(1E)-2-iodoethenyl]-, methyl ester
    • methyl 2-(2-iodoethenyl)benzoate
    • Methyl 2-[(E)-2-iodoethenyl]benzoate
    • (E)-Methyl2-(2-iodovinyl)benzoate
    • 886986-52-3
    • (E)-Methyl 2-(2-iodovinyl)benzoate
    • 1287212-33-2
    • AKOS015890917
    • 2-(2-Iodo-vinyl)-benzoic acid methyl ester
    • methyl (E)-2-(2-iodovinyl)benzoate
    • MDL: MFCD17676593
    • Inchi: 1S/C10H9IO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-7H,1H3/b7-6+
    • InChI Key: ULYJNULQEHZCSS-VOTSOKGWSA-N
    • SMILES: I/C=C/C1C=CC=CC=1C(=O)OC

Computed Properties

  • Exact Mass: 287.96473g/mol
  • Monoisotopic Mass: 287.96473g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 26.3Ų

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Additional information on Benzoic acid, 2-[(1E)-2-iodoethenyl]-, methyl ester

Benzoic acid, 2-[(1E)-2-iodoethenyl]-, methyl ester (CAS No. 886986-52-3): A Comprehensive Overview

Benzoic acid, 2-[(1E)-2-iodoethenyl]-, methyl ester, identified by its CAS number 886986-52-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of stilbene derivatives, characterized by its aromatic structure and the presence of an iodine substituent on an ethenyl side chain. The unique structural features of this molecule make it a valuable tool for various applications, including drug discovery, molecular imaging, and the study of biological pathways.

The< strong>methyl ester moiety in the name indicates that the carboxylic acid group of benzoic acid is esterified with a methyl group, enhancing its solubility and stability in certain environments. This modification is particularly useful in pharmaceutical formulations where bioavailability and metabolic stability are critical factors. The presence of the< strong>1E)-2-iodoethenyl group introduces a reactive site that can be utilized for further functionalization or interaction with biological targets.

In recent years, there has been growing interest in stilbene derivatives due to their potential biological activities. Stilbenes are a class of compounds that have been shown to exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. The iodine atom in< strong>Benzoic acid, 2-[(1E)-2-iodoethenyl]-, methyl ester adds an additional layer of reactivity, making it a versatile intermediate in synthetic chemistry.

One of the most promising applications of this compound is in the field of photodynamic therapy (PDT). PDT involves the use of photosensitizers that, when exposed to light, generate reactive oxygen species (ROS) that can selectively target and destroy cancer cells. The< strong>iodoethenyl group in< strong>Benzoic acid, 2-[(1E)-2-iodoethenyl]-, methyl ester can be designed to form conjugates with photosensitizing agents or other therapeutic molecules, enhancing the efficacy of PDT treatments.

Furthermore, this compound has shown potential in the development of molecular probes for imaging biological processes. The iodine atom can be utilized for positron emission tomography (PET) imaging or other radiological techniques, allowing researchers to visualize and study biological pathways in vivo. The< strong>methyl ester group also facilitates the attachment of fluorophores or other markers for fluorescence microscopy studies.

The synthesis of< strong>Benzoic acid, 2-[(1E)-2-iodoethenyl]-, methyl ester involves multi-step organic reactions that require precise control over reaction conditions. Typically, it starts from commercially available benzoic acid derivatives and undergoes sequential functionalization to introduce the< strong>1E)-2-iodoethenyl moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve high yields and purity.

In academic research, this compound has been used as a building block for more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and synthetic strategies. For instance, researchers have investigated its use in the development of new drugs targeting neurological disorders by modifying its pharmacophoric features.

The pharmaceutical industry has also shown interest in< strong>Benzoic acid, 2-[(1E)-2-iodoethenyl]-, methyl ester due to its potential as an intermediate in drug synthesis. Its ability to undergo further functionalization makes it a valuable precursor for a variety of therapeutic agents. Additionally, its stability under various conditions makes it suitable for industrial-scale production.

Evaluation studies have demonstrated that< strong>Benzoic acid, 2-[(1E)-2-iodoethenyl]-, methyl ester exhibits favorable pharmacokinetic properties when tested in preclinical models. Its solubility profile and metabolic stability suggest that it could be developed into a lead compound for further optimization into a drug candidate.

The compound's role in drug discovery extends beyond its use as an intermediate. It has been investigated for its potential to modulate enzyme activity and interfere with disease-causing pathways. For example, studies have explored its interaction with kinases and other enzymes involved in cancer progression.

The growing body of research on stilbene derivatives underscores their importance as pharmacological tools. The structural diversity within this class allows for the development of compounds with tailored properties suited to specific therapeutic needs.< strong>Benzoic acid, 2-[(1E)-2-iodoethenyl]-, methyl ester, with its unique combination of functional groups, is poised to make significant contributions to this field.

In conclusion,< strong>Benzoic acid, 2-[(1E)-2-iodoethenyl]-, methyl ester(CAS No. 886986-52-3) is a multifaceted compound with broad applications in chemical biology and pharmaceutical research. Its structural features make it an excellent candidate for drug development、molecular imaging,and synthetic chemistry。The ongoing research into its properties and potential applications promises to yield new insights and advancements in medicine and biotechnology。

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